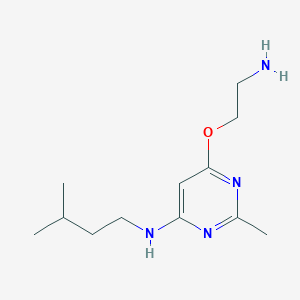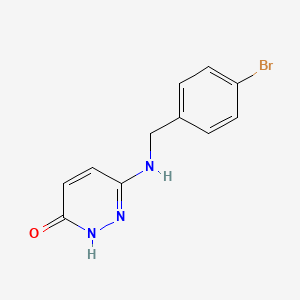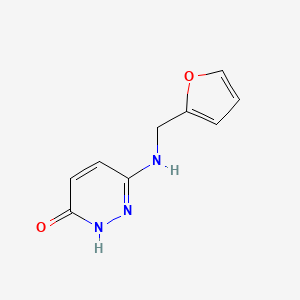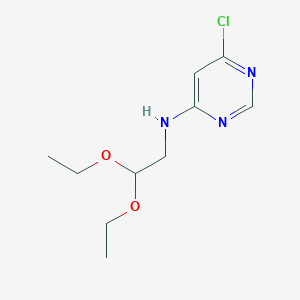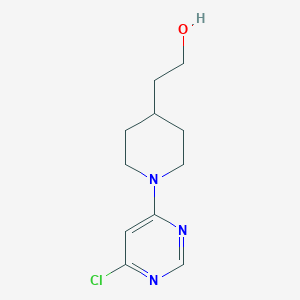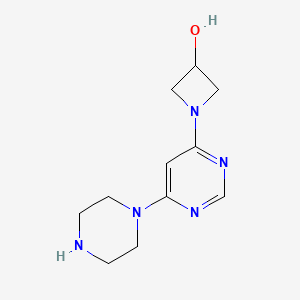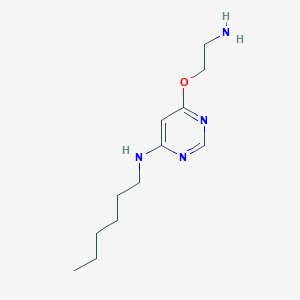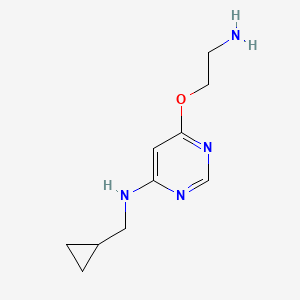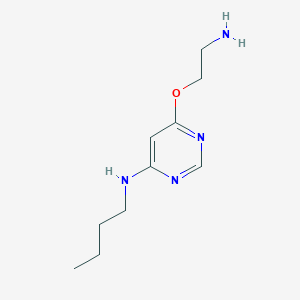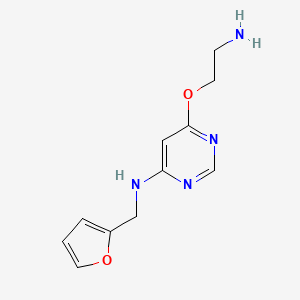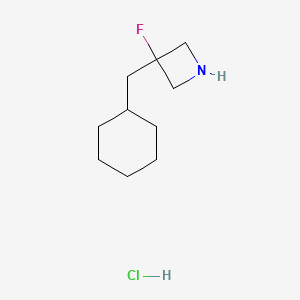
3-(Cyclohexylmethyl)-3-fluoroazetidine hydrochloride
Descripción general
Descripción
The compound “3-(Cyclohexylmethyl)-3-fluoroazetidine hydrochloride” likely contains a cyclohexylmethyl group and a fluoroazetidine group. Cyclohexylmethyl refers to a structure where a cyclohexane ring is attached to a methyl group . Fluoroazetidine refers to an azetidine (a three-membered nitrogen-containing ring) with a fluorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the cyclohexylmethyl group and the fluoroazetidine group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These properties could include its solubility, melting point, boiling point, and others .Aplicaciones Científicas De Investigación
Synthesis of Fluorinated Beta-Amino Acids
The synthesis of fluorinated beta-amino acids, such as 3-fluoroazetidine-3-carboxylic acid, highlights the potential of fluorinated azetidine derivatives in medicinal chemistry. These compounds serve as valuable building blocks for the design of new drugs due to their unique chemical properties conferred by the fluorine atom. For instance, the successful synthesis pathway for 1-Boc-3-fluoroazetidine-3-carboxylic acid involves several steps including bromofluorination, reduction, ring closure, and protective group manipulation, showcasing the versatility of fluorinated azetidines in complex organic syntheses (Van Hende et al., 2009).
Structural Analysis through X-ray Diffraction
The structural elucidation of 3-fluoroazetidinium hydrochloride via X-ray diffraction analysis and DFT calculations demonstrates the importance of fluorine in influencing molecular conformation through C–F⋯N+ interactions. This provides insights into the molecular design of new compounds with specific biological activities, leveraging the unique properties of fluorine to affect molecular geometry and interaction capabilities (Gooseman et al., 2006).
Development of New Quinolone Antibiotics
The synthesis of new quinolone antibiotics utilizing azetidine derivatives obtained from 1-azabicyclo[1.1.0]butane highlights the application of azetidine-based compounds in antibacterial drug discovery. These compounds, after being introduced into the quinolone nucleus, showed greater antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating the potential of azetidine derivatives in enhancing the efficacy of existing antibiotic frameworks (Ikee et al., 2008).
Inhibition of Dipeptidyl Peptidase IV (DPP IV)
Azetidine-based inhibitors of DPP IV, including 2-cyanoazetidines, 3-fluoroazetidines, and 2-ketoazetidines, showcase the role of azetidine derivatives in the development of treatments for conditions like diabetes and obesity by inhibiting DPP IV enzyme. These inhibitors demonstrate the potential of azetidine derivatives to serve as lead compounds in the design of new therapeutic agents, with several displaying sub-micromolar potency against DPP IV (Ferraris et al., 2007).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(cyclohexylmethyl)-3-fluoroazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FN.ClH/c11-10(7-12-8-10)6-9-4-2-1-3-5-9;/h9,12H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUGJSNHEWIOMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2(CNC2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohexylmethyl)-3-fluoroazetidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



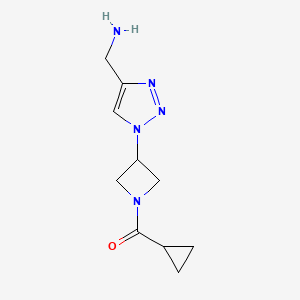
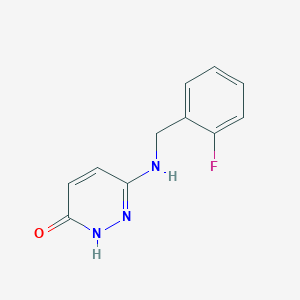
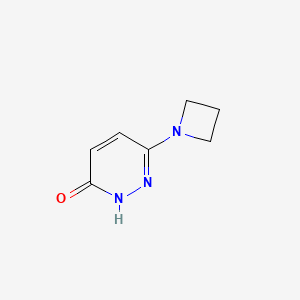
![2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1492173.png)
